molecular formula C10H11BrFNO2 B12278838 3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid

Cat. No.: B12278838
M. Wt: 276.10 g/mol
InChI Key: SDFLVVVCSPFODX-UHFFFAOYSA-N
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Description

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of butyric acid, featuring an amino group at the third position and a substituted phenyl ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the bromination of 4-fluorophenylbutyric acid followed by amination. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(4-fluorophenyl)butyric Acid: A similar compound with a fluorine substitution at the phenyl ring.

    3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: Another derivative with multiple fluorine substitutions.

Uniqueness

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

3-amino-4-(3-bromo-4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H11BrFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)

InChI Key

SDFLVVVCSPFODX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Br)F

Origin of Product

United States

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